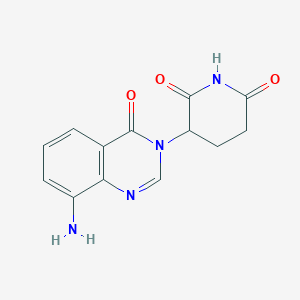
3-(8-amino-4-oxo-3(4H)-quinazolinyl)-2,6-Piperidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione typically involves multiple steps. One common method starts with the bromination of the methyl ester of 2-methyl-3-nitrobenzoic acid using N-bromosuccinimide in refluxing dichloromethane with UV irradiation. This is followed by a reaction with the t-butyl ester of L-glutamine hydrochloride in the presence of triethylamine in refluxing tetrahydrofuran. Subsequent hydrolysis and cyclization steps yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis to improve yield and purity. This may include the use of alternative solvents, catalysts, and purification techniques to scale up the production process efficiently .
化学反応の分析
Types of Reactions
3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents on the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions are typically quinazolinone derivatives with varying biological activities. These derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications .
科学的研究の応用
3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione has several scientific research applications:
作用機序
The mechanism of action of 3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione involves modulation of the protein cereblon. This modulation affects various cellular pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The compound’s interaction with cereblon disrupts the function of specific proteins involved in cell cycle regulation and apoptosis .
類似化合物との比較
Similar Compounds
Lenalidomide: An analog of thalidomide with immunomodulatory and antiangiogenic properties.
Thalidomide: Known for its immunomodulatory effects and historical use as a sedative.
Uniqueness
3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is unique due to its specific interaction with cereblon and its potential therapeutic applications in treating lymphomas. Unlike lenalidomide and thalidomide, this compound has shown promise in clinical trials for its efficacy in combination therapies .
特性
分子式 |
C13H12N4O3 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC名 |
3-(8-amino-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N4O3/c14-8-3-1-2-7-11(8)15-6-17(13(7)20)9-4-5-10(18)16-12(9)19/h1-3,6,9H,4-5,14H2,(H,16,18,19) |
InChIキー |
AQZOFVZCKWDOEX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C=NC3=C(C2=O)C=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















